molecular formula C17H14ClN5O4 B10958055 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10958055
M. Wt: 387.8 g/mol
InChI Key: WLCMMXARDHCQRV-UHFFFAOYSA-N
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Description

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 4-{[(E)-(4-chloro-3-aminophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals and other substrates.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole and furan rings can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the nitrophenyl group enhances its electron-withdrawing capability, while the furan and pyrazole rings provide structural rigidity and potential for diverse interactions with molecular targets.

Properties

Molecular Formula

C17H14ClN5O4

Molecular Weight

387.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H14ClN5O4/c1-22-16(17(24)20-9-12-3-2-6-27-12)14(10-21-22)19-8-11-4-5-13(18)15(7-11)23(25)26/h2-8,10H,9H2,1H3,(H,20,24)

InChI Key

WLCMMXARDHCQRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NCC3=CC=CO3

Origin of Product

United States

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